(6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
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Overview
Description
The compound (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic molecule featuring a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a phenyl sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable leaving group on the pyrimidine ring.
Phenyl Sulfone Addition: The phenyl sulfone moiety is typically added via a sulfonylation reaction, using reagents such as phenyl sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and functional properties.
Mechanism of Action
The mechanism of action of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but lacks the pyrimidine ring.
Phenyl sulfone derivatives: Various derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone lies in its combination of a pyrimidine ring with both a chlorophenyl sulfanyl and a phenyl sulfone group. This unique structure may confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound (6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a sulfone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that sulfones, including this compound, exhibit antimicrobial properties. A study demonstrated that related sulfone compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of microbial cell wall synthesis.
Anticancer Properties
The compound's potential anticancer activity has been explored in various studies. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines . The specific mechanism may involve the inhibition of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
Sulfone compounds have also been noted for their anti-inflammatory properties. In vitro studies have suggested that they can reduce the production of pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, This compound was tested against a panel of bacterial pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting moderate antibacterial activity .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, leading to inhibition and subsequent cellular effects.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.
- Signal Transduction Modulation : By affecting key signaling pathways, such as those involved in cell growth and apoptosis, the compound can exert significant biological effects.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-chlorophenyl)sulfanyl-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLMBBLCRPZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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